methyl 2-[(E)-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzoate
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Overview
Description
METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE typically involves the condensation of appropriate pyrazolo[1,5-a]pyrimidine derivatives with diazonium salts. The reaction conditions often include the use of solvents like ethanol or methanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazo[1,5-a]pyrimidine derivatives
- Benzimidazole derivatives
Uniqueness
METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE is unique due to its specific structural features, such as the presence of both pyrazolo[1,5-a]pyrimidine and azo groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H15N5O3 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
methyl 2-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C16H15N5O3/c1-9-8-10(2)21-14(17-9)13(15(22)20-21)19-18-12-7-5-4-6-11(12)16(23)24-3/h4-8H,1-3H3,(H,20,22) |
InChI Key |
BAXRBJNKSNOKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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